2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid
Description
2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2 It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and trifluoromethyl group on the phenyl ring
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(6-3-7-11(12)14(16,17)18)8-4-1-2-5-10(8)13(19)20/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXRQJYLWLRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683384 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-22-5 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-trifluoromethylbenzene and benzoic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction parameters to ensure consistent product quality.
Environmental Considerations: Industrial processes are designed to minimize waste and environmental impact, often incorporating recycling and waste treatment steps.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Fluoro-4-trifluoromethylbenzoic acid: Similar structure but with the trifluoromethyl group in a different position.
3-Fluoro-2-trifluoromethylbenzoic acid: Similar structure but with the fluoro and trifluoromethyl groups in different positions.
Uniqueness
2-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
